molecular formula C15H17NO5 B1465070 cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid CAS No. 735274-68-7

cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1465070
CAS No.: 735274-68-7
M. Wt: 291.30 g/mol
InChI Key: ZBGLYSOHRIXRFD-AAEUAGOBSA-N
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Description

cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid is a chiral compound with the molecular formula C15H17NO5 and a molecular weight of 291.3 g/mol It contains a cyclohexane ring substituted with a carboxylic acid group and a 4-nitrophenyl group attached via an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to further reactions, such as oxidation and esterification, to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a cyclohexane ring and a 4-nitrophenyl group. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

735274-68-7

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

(1S,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H17NO5/c17-14(10-5-7-12(8-6-10)16(20)21)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13-/m0/s1

InChI Key

ZBGLYSOHRIXRFD-AAEUAGOBSA-N

SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
Reactant of Route 3
cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
Reactant of Route 4
cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid

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